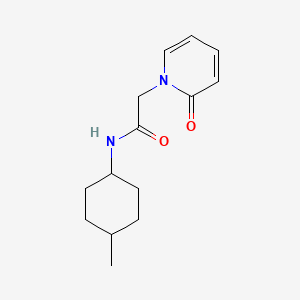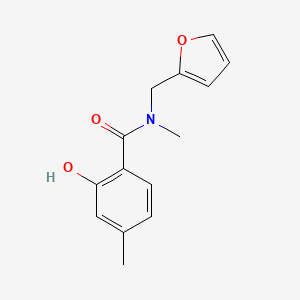![molecular formula C18H18N2O2 B7473765 N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MCI-186 or Edaravone, is a small molecule drug that has been extensively studied for its neuroprotective effects. It was first developed in Japan in 1984 and has since been approved for clinical use in several countries, including Japan, China, and South Korea.
Mécanisme D'action
The exact mechanism of action of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and to inhibit lipid peroxidation. It may also have anti-inflammatory effects that contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. It has also been shown to improve neurological function in animal models of stroke and ALS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, including:
1. Further elucidating its mechanism of action to better understand how it exerts its neuroprotective effects.
2. Investigating its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
3. Developing new formulations or delivery methods to improve its bioavailability and efficacy.
4. Studying its potential use in combination with other neuroprotective agents to enhance its effects.
In conclusion, N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a promising drug that has been extensively studied for its neuroprotective effects. Its antioxidant and anti-inflammatory properties make it a useful tool for studying neurological disorders, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with methyl isocyanate to produce N-methyl-2-bromoacetophenone. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Applications De Recherche Scientifique
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have antioxidant properties that can help protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-18(22)15-7-2-3-8-16(15)20-17(21)14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKKYRIUQGEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)
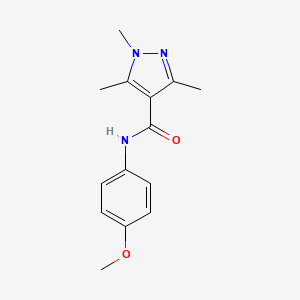


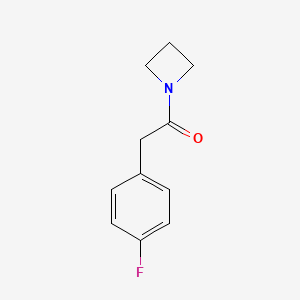

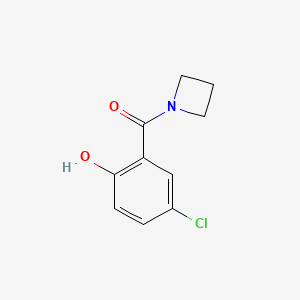
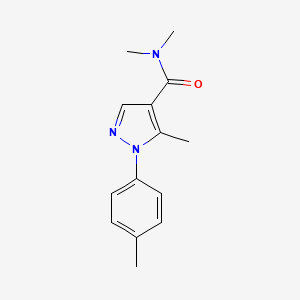

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
